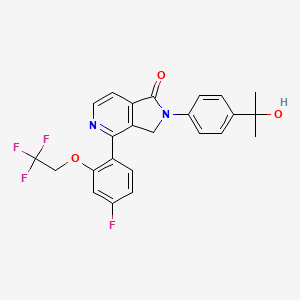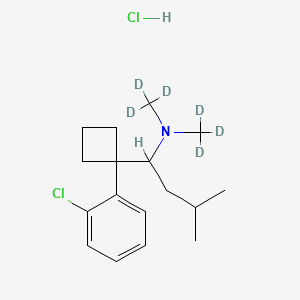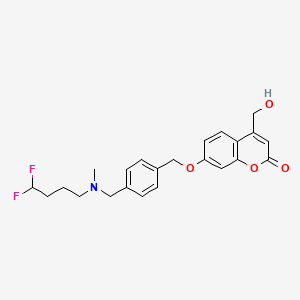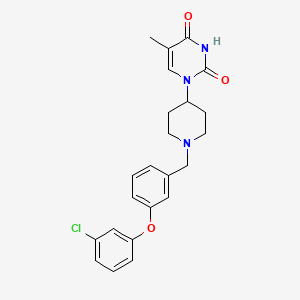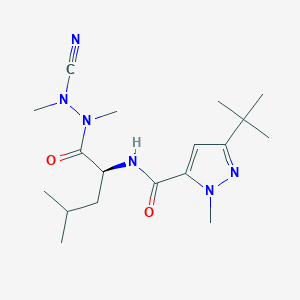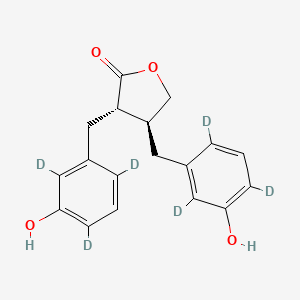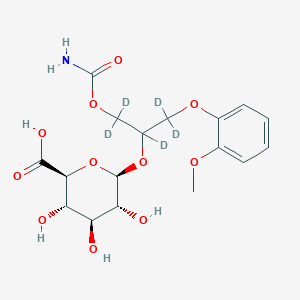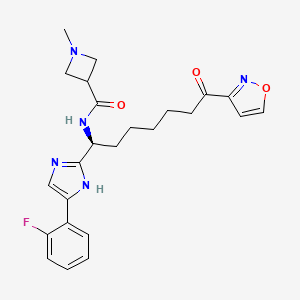
Hdac-IN-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac-IN-26 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have garnered significant interest due to their potential therapeutic applications, particularly in the treatment of cancer and other diseases involving epigenetic dysregulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-26 typically involves the use of hydroxamic acid derivatives, which are known for their ability to chelate metal ions such as zinc. The most common synthetic route starts with the activation of carboxylic acids as esters or acyl chlorides, followed by nucleophilic acyl substitution to introduce the hydroxamic acid moiety . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Hdac-IN-26 primarily undergoes reactions involving its hydroxamic acid moiety. These reactions include:
Acylation and Deacylation: The compound can participate in acylation and deacylation reactions, which are essential for its interaction with target enzymes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Metal ions: Zinc ions are commonly involved in the chelation reactions.
Organic solvents: Solvents such as dimethyl sulfoxide and acetonitrile are often used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from the reactions of this compound are typically complexes with metal ions, which are essential for its biological activity .
科学的研究の応用
Hdac-IN-26 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Neurodegenerative Diseases: Research has indicated that this compound may have therapeutic potential in treating neurodegenerative diseases by modulating gene expression and reducing neuroinflammation.
Drug Development: This compound serves as a lead compound for the development of new histone deacetylase inhibitors with improved efficacy and reduced toxicity.
作用機序
Hdac-IN-26 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. The hydroxamic acid moiety of the compound chelates the zinc ion in the active site of the enzyme, preventing it from deacetylating histone proteins . This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . The compound’s ability to modulate gene expression is crucial for its therapeutic effects, particularly in cancer treatment .
類似化合物との比較
Hdac-IN-26 is part of a broader class of histone deacetylase inhibitors, which includes other compounds such as:
Panobinostat: Another FDA-approved inhibitor, Panobinostat is used for the treatment of multiple myeloma.
Belinostat: This compound is approved for the treatment of peripheral T-cell lymphoma.
Uniqueness
This compound is unique due to its specific structure and high affinity for the zinc ion in the active site of histone deacetylases. This high affinity contributes to its potent inhibitory activity and makes it a valuable tool in both research and therapeutic applications .
Conclusion
This compound is a potent histone deacetylase inhibitor with significant potential in scientific research and therapeutic applications. Its ability to modulate gene expression through the inhibition of histone deacetylases makes it a valuable compound in the study and treatment of various diseases, particularly cancer. The compound’s unique structure and high affinity for zinc ions set it apart from other histone deacetylase inhibitors, highlighting its importance in the field of epigenetics and drug development.
特性
分子式 |
C24H28FN5O3 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
N-[(1S)-1-[5-(2-fluorophenyl)-1H-imidazol-2-yl]-7-(1,2-oxazol-3-yl)-7-oxoheptyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C24H28FN5O3/c1-30-14-16(15-30)24(32)28-20(9-3-2-4-10-22(31)19-11-12-33-29-19)23-26-13-21(27-23)17-7-5-6-8-18(17)25/h5-8,11-13,16,20H,2-4,9-10,14-15H2,1H3,(H,26,27)(H,28,32)/t20-/m0/s1 |
InChIキー |
YNOXQYPNBSQQEI-FQEVSTJZSA-N |
異性体SMILES |
CN1CC(C1)C(=O)N[C@@H](CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F |
正規SMILES |
CN1CC(C1)C(=O)NC(CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


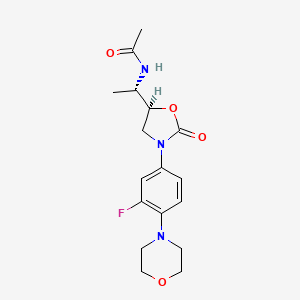

![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)

